5-Nonylresorcinol

Description

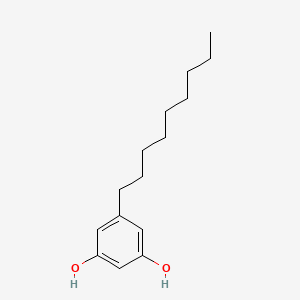

5-Nonylresorcinol (CAS: 812644-96-5) is a phenolic lipid belonging to the alkylresorcinol family, characterized by a resorcinol (1,3-dihydroxybenzene) backbone substituted with a nonyl (C₉H₁₉) alkyl chain at the 5-position. Its molecular formula is C₁₅H₂₄O₂, with a molecular weight of 236.35 g/mol . Alkylresorcinols are naturally occurring in cereals, bacteria, and plants, where they serve as antimicrobial agents and lipid mediators.

Properties

IUPAC Name |

5-nonylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-2-3-4-5-6-7-8-9-13-10-14(16)12-15(17)11-13/h10-12,16-17H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXWBGYHDYVIDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC(=CC(=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nonylresorcinol can be achieved through various methods. One common approach involves the Wittig reaction , which is a chemical reaction used to convert aldehydes or ketones into alkenes . In this method, a semi-stabilized ylid and alkanals are reacted in water under microwave-promoted conditions, yielding good results in both pressurized and open systems . Another method involves the use of non-stabilized alkyltriphenylphosphonium salts and 3,5-dimethoxybenzaldehyde in aqueous media .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and chemical engineering would apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Nonylresorcinol can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the compound into more saturated derivatives.

Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce more saturated alkylresorcinol derivatives.

Scientific Research Applications

5-Nonylresorcinol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Nonylresorcinol involves its interaction with biological membranes and enzymes. It has been shown to incorporate into membrane structures, affecting their properties and functions . Additionally, it may inhibit certain enzymes, contributing to its antibacterial and antioxidant activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Alkylresorcinols

Structural Features and Physicochemical Properties

Alkylresorcinols differ primarily in alkyl chain length and substitution patterns, which influence their solubility, bioavailability, and biological activity. Below is a comparative analysis of 5-nonylresorcinol and key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Solubility : Shorter chains (C₉–C₁₃) exhibit moderate solubility in polar aprotic solvents like DMSO, while longer chains (C₁₅–C₁₉) are predominantly lipid-soluble .

- Analytical Utility: 5-n-Nonadecylresorcinol (C19:0) is validated for HPLC and GC analysis due to its stability and distinct chromatographic peaks .

- Synthesis: Alkyl chain length influences synthetic routes. For example, 5-alkylresorcinols with C₉–C₁₅ chains are synthesized via Friedel-Crafts alkylation, whereas longer chains require tailored catalysts .

Mechanistic Insights :

- Antimicrobial Action: this compound disrupts microbial membranes via alkyl chain insertion, a mechanism shared with C₁₁–C₁₃ analogs but less potent in longer chains .

- Metabolic Impact: 5-n-Nonadecylresorcinol (C19:0) is a validated biomarker for whole-grain consumption, with epidemiological studies suggesting inverse correlations with colorectal cancer risk .

Biological Activity

5-Nonylresorcinol (C15H24O2) is a polycyclic natural product that has garnered attention for its diverse biological activities, particularly its antibacterial, antioxidant, and potential antimutagenic properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

This compound is characterized by its nonyl side chain, which significantly influences its biological activity. The compound interacts with biological membranes and enzymes, affecting their properties and functions. It has been shown to incorporate into membrane structures, which may alter membrane fluidity and permeability, thereby impacting cellular processes.

Antibacterial Activity

This compound exhibits notable antibacterial properties, particularly against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these bacteria indicate its effectiveness as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

This antibacterial activity highlights its potential application in medical and industrial settings where inhibition of bacterial growth is crucial .

Antioxidant Properties

Research indicates that this compound possesses antioxidant properties, which can be beneficial in mitigating oxidative stress in biological systems. The compound has been studied for its ability to scavenge free radicals, thus protecting cells from oxidative damage.

Antimutagenic Activity

In addition to its antibacterial and antioxidant properties, this compound has shown potential antimutagenic effects in various studies. This suggests that it may play a role in preventing mutations that could lead to cancer. Further research is needed to elucidate the mechanisms underlying these effects.

Case Studies and Research Findings

Several studies have evaluated the biological activities of this compound:

- Study on Antibacterial Efficacy : A comparative study assessed the antibacterial activity of this compound against several strains of bacteria. The results confirmed its effectiveness against both Staphylococcus aureus and Bacillus subtilis, with a focus on understanding the structure-activity relationship (SAR) of alkylresorcinols .

- Antioxidant Activity Evaluation : An investigation into the antioxidant capacity of this compound utilized various assays, including DPPH and ABTS radical scavenging tests. The findings indicated significant antioxidant activity comparable to known antioxidants .

- Antimutagenic Potential : Another study explored the antimutagenic properties of this compound using bacterial reverse mutation assays. The compound demonstrated a reduction in mutation frequency, suggesting its potential as a chemopreventive agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.